molecular formula C8H16N2O B3032938 (2E)-1-Piperidin-1-ylacetone oxime CAS No. 63442-69-3

(2E)-1-Piperidin-1-ylacetone oxime

Cat. No.: B3032938
CAS No.: 63442-69-3
M. Wt: 156.23 g/mol
InChI Key: UUQTWPVYYBAXPW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-Piperidin-1-ylacetone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of oxime compounds, such as (2E)-1-Piperidin-1-ylacetone oxime, are typically enzymes like acetylcholinesterase . Oximes are known to reactivate these enzymes, which have been inhibited by organophosphorus compounds .

Mode of Action

Oximes interact with their targets by binding to specific sites on the enzyme cells . This interaction increases the release of inhibitory neurotransmitters like GABA, preventing the transmission of nerve signals . The oxime’s reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Biochemical Pathways

Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Pharmacokinetics

It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .

Result of Action

The result of the action of oximes is typically the reactivation of the inhibited enzyme, leading to the restoration of normal nerve signal transmission . This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Action Environment

The effectiveness of oximes like this compound can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

Properties

IUPAC Name

(NE)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQTWPVYYBAXPW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CN1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CN1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63442-69-3
Record name NSC150099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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